5-Chloro-1,3,4-thiadiazole-2-methanol

説明

5-Chloro-1,3,4-thiadiazole-2-methanol is a heterocyclic compound featuring a thiadiazole core substituted with a hydroxymethyl (-CH$_2$OH) group at position 2 and a chlorine atom at position 5. Thiadiazoles are known for their broad-spectrum biological activities, including antimicrobial, antioxidant, and pesticidal properties, attributed to their electron-rich aromatic systems and substituent versatility .

Synthesis of such compounds typically involves nucleophilic substitution or cyclization reactions. For example, 5-substituted-1,3,4-thiadiazole derivatives are often synthesized via nucleophilic aromatic substitution, where chloro groups are replaced by functional groups like thiols or amines . Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate, a related ester derivative, is prepared by reacting 5-chloro-1,3,4-thiadiazole with ethyl chloroformate under alkaline conditions .

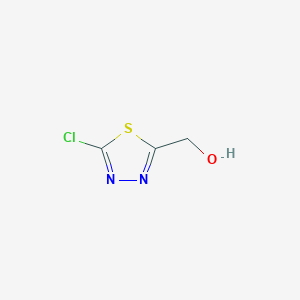

Structure

2D Structure

特性

IUPAC Name |

(5-chloro-1,3,4-thiadiazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN2OS/c4-3-6-5-2(1-7)8-3/h7H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSOMHENBFNSUCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NN=C(S1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10669445 | |

| Record name | (5-Chloro-1,3,4-thiadiazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10669445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912669-58-0 | |

| Record name | (5-Chloro-1,3,4-thiadiazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10669445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-chloro-1,3,4-thiadiazol-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用機序

Target of Action

Compounds with a 1,3,4-thiadiazole scaffold, such as 5-chloro-1,3,4-thiadiazole-2-methanol, have been found to exhibit a wide range of biological activities, including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and antimicrobial properties. These compounds can strongly interact with biomolecules such as proteins and DNA.

Mode of Action

It is known that 1,3,4-thiadiazole derivatives can produce mesoionic salts, which allow them to strongly interact with biomolecules. This interaction could potentially lead to changes in the function of these biomolecules, thereby exerting the compound’s biological effects.

Biochemical Pathways

Given the broad range of biological activities associated with 1,3,4-thiadiazole derivatives, it can be inferred that multiple pathways may be affected.

Result of Action

Given the wide range of biological activities associated with 1,3,4-thiadiazole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels.

Action Environment

It is known that the compound should be stored in a dry environment at 2-8°c.

生化学分析

Biochemical Properties

5-Chloro-1,3,4-thiadiazole-2-methanol plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with the enzyme cyclin-dependent kinase 9 (CDK9), where it acts as an inhibitor. This interaction is significant because CDK9 is involved in the regulation of transcription and cell cycle progression. Additionally, this compound has been shown to form hydrophobic interactions with key amino acid residues in proteins, further influencing its biochemical activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to induce cytotoxic effects in multiple human cancer cell lines, including hepatocellular carcinoma (HEPG-2), human lung carcinoma (A549), and human breast carcinoma (MCF-7). The cytotoxicity is primarily due to its ability to interfere with cell signaling pathways and gene expression, leading to apoptosis or programmed cell death. Furthermore, this compound affects cellular metabolism by disrupting the normal metabolic processes within the cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as CDK9, inhibiting their activity and thereby affecting the transcriptional regulation of genes. This inhibition leads to a decrease in the expression of genes involved in cell proliferation and survival. Additionally, this compound can induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time. Long-term exposure to this compound has been associated with sustained cytotoxic effects on cancer cells, indicating its potential for use in prolonged treatments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity without causing severe toxicity. At higher doses, toxic effects such as liver and kidney damage have been observed. These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. These reactions involve the action of enzymes such as cytochrome P450, which catalyze the oxidation and conjugation of the compound, leading to its eventual excretion.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins. Additionally, it can be transported into the nucleus, where it affects gene expression by interacting with nuclear proteins and transcription factors. The localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments.

生物活性

5-Chloro-1,3,4-thiadiazole-2-methanol is a compound belonging to the thiadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, particularly focusing on its anticancer properties, antimicrobial effects, and other relevant pharmacological activities.

Overview of 1,3,4-Thiadiazole Derivatives

The 1,3,4-thiadiazole moiety is known for its pharmacological versatility. Compounds containing this scaffold exhibit a range of biological activities including anticancer , antimicrobial , anti-inflammatory , and antioxidant effects. The presence of the nitrogen and sulfur atoms in the ring structure contributes to the biological activity of these compounds by enhancing their interaction with biological targets .

Research indicates that 5-chloro-1,3,4-thiadiazole derivatives can inhibit cancer cell proliferation through various mechanisms. These include inducing apoptosis (programmed cell death), disrupting the cell cycle, and inhibiting key signaling pathways involved in tumor growth .

In Vitro Studies

In vitro studies have shown that several derivatives of 5-chloro-1,3,4-thiadiazole exhibit potent cytotoxic effects against various cancer cell lines. For instance:

- MCF-7 (breast cancer) : Compounds demonstrated IC50 values ranging from to , with specific derivatives showing significant improvement in activity upon structural modification .

- LoVo (colon cancer) : A derivative exhibited an IC50 value of , indicating strong anti-proliferative effects .

Table 1 summarizes the IC50 values of selected 5-chloro-1,3,4-thiadiazole derivatives against different cancer cell lines:

| Compound | Cell Line | IC50 () |

|---|---|---|

| 5a | MCF-7 | 24.79 |

| 5b | MCF-7 | 12.64 |

| 5c | MCF-7 | 5.72 |

| 5d | MCF-7 | 6.12 |

| 5e | MCF-7 | 3.77 |

| Novel Derivative | LoVo | 2.44 |

Antimicrobial Activity

The antimicrobial properties of 5-chloro-1,3,4-thiadiazole derivatives have also been investigated. These compounds have shown effectiveness against various bacterial and fungal strains. For example:

- Studies report that certain derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria.

- The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways in microorganisms .

Other Biological Activities

Beyond anticancer and antimicrobial effects, 5-chloro-1,3,4-thiadiazole derivatives have shown promise in other areas:

- Anti-inflammatory : Some derivatives have been reported to reduce inflammation markers in vitro.

- Antioxidant : The thiadiazole scaffold has been associated with scavenging free radicals and reducing oxidative stress in cellular models .

Case Studies

Case Study: Anticancer Efficacy

A study published in Frontiers in Chemistry explored a series of thiadiazole derivatives for their anticancer properties. The results indicated that modifications to the thiadiazole ring significantly enhanced cytotoxicity against MCF-7 cells by promoting apoptosis and disrupting the cell cycle at the G0/G1 phase .

Case Study: Antimicrobial Screening

Another investigation assessed the antimicrobial activity of synthesized thiadiazole derivatives against various pathogens. The findings highlighted that certain compounds displayed potent activity comparable to standard antibiotics .

科学的研究の応用

5-Chloro-1,3,4-thiadiazole-2-methanol exhibits a range of biological activities:

- Antimicrobial Properties : Several studies have documented its effectiveness against various bacterial and fungal strains. For instance, derivatives of thiadiazole have shown promising antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values as low as 25 µg/mL .

- Anticancer Activity : Research has indicated that certain derivatives can inhibit the growth of cancer cells. For example, a derivative exhibited an IC50 value of 0.28 µg/mL against MCF-7 breast cancer cells . The mechanism often involves cell cycle arrest at specific phases .

- Antiviral Activity : Compounds based on thiadiazoles have been evaluated for their antiviral properties. Some derivatives demonstrate activity against tobacco mosaic virus and other viral pathogens .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Its derivatives are synthesized to enhance specific biological activities or to explore new therapeutic potentials. Key derivatives include:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-(4-chlorophenyl)-1,3,4-thiadiazole | Substituted phenyl group | Anticancer activity against MCF-7 cells |

| 5-Methyl-1,3,4-thiadiazole-2-methanol | Methyl group at 5-position | Altered reactivity; potential for different applications |

| 5-(nitro aryl)-1,3,4-thiadiazole | Nitro substituents | Enhanced antimicrobial properties |

Case Studies

- Anticancer Research : A study synthesized various 5-substituted thiadiazoles and evaluated their cytotoxicity against different cancer cell lines. The results indicated that modifications at the 5-position significantly affected the compounds' potency against MCF-7 cells .

- Antimicrobial Studies : Research involving the synthesis of chlorinated thiadiazoles demonstrated enhanced antibacterial efficacy compared to non-chlorinated analogs. The presence of chlorine was found to be crucial for improved interaction with microbial targets .

- Agrochemical Applications : Thiadiazole derivatives have been explored for their potential as biocides in agriculture. Their effectiveness against soil-borne pathogens highlights their utility in protecting crops from fungal infections .

化学反応の分析

Substitution Reactions at the Chlorine Position

The chlorine atom at position 5 undergoes nucleophilic substitution, enabling the introduction of diverse functional groups.

Key Reactions and Conditions:

-

Amination :

Substitution with amines (e.g., methylamine) generates amino derivatives. This reaction is catalyzed by glacial acetic acid under reflux .

Table: Substitution Products and Yields

| Entry | Nucleophile | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|---|

| 1 | PhSH | 5-PhS-Thiadiazole | 90 | NaOEt, toluene, 80°C | |

| 2 | NH₂Me | 5-(Methylamino)-Thiadiazole | 85 | AcOH, reflux | |

| 3 | HS⁻ | 5-Mercapto-Thiadiazole | 78 | KOH, H₂O/EtOH |

Reactivity of the Hydroxymethyl Group

The hydroxymethyl group (-CH₂OH) at position 2 participates in oxidation, esterification, and condensation reactions.

Key Transformations:

Ring Transformation Reactions

The thiadiazole ring can undergo ring-opening or fusion reactions under specific conditions.

Notable Examples:

-

Fused Heterocycles :

Condensation with aldehydes or ketones leads to fused systems like thiadiazolo[3,2-b]quinazolines .

Spectral Characterization of Reaction Products

Products are characterized using NMR, IR, and mass spectrometry:

類似化合物との比較

Comparison with Similar Compounds

The following table and analysis compare 5-Chloro-1,3,4-thiadiazole-2-methanol with structurally related thiadiazole derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Table 1: Comparative Analysis of 5-Chloro-1,3,4-thiadiazole Derivatives

Substituent Effects on Physicochemical Properties

- Hydroxymethyl (-CH$_2$OH) Group: The presence of a polar hydroxymethyl group in this compound likely enhances solubility in polar solvents compared to nonpolar derivatives like the ethyl carboxylate . However, its melting point remains unreported; analogous compounds like 1-(5-Chloro-1,3,4-thiadiazol-2-yl)ethanol exhibit high decomposition points (~250°C), suggesting strong intermolecular hydrogen bonding .

- Thiol (-SH) Group : Thiol-substituted derivatives (e.g., 5-Chloro-1,3,4-thiadiazole-2-thiol) are synthesized via nucleophilic substitution and exhibit antioxidant properties due to radical-scavenging capabilities .

準備方法

Overview of Synthesis Strategy

The predominant and well-documented method for preparing 5-Chloro-1,3,4-thiadiazole-2-methanol involves the reduction of ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate . This precursor contains the thiadiazole ring with a carboxylate ester group at position 2, which is selectively reduced to the corresponding hydroxymethyl derivative using a hydride reducing agent.

Detailed Preparation Method

| Step | Description | Conditions | Reagents | Notes |

|---|---|---|---|---|

| 1 | Synthesis of ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate | Typically prepared by cyclization reactions involving substituted thiosemicarbazides and carboxylic acid derivatives | Starting materials include thiosemicarbazide derivatives and ethyl chloroformate or related esters | Precursor synthesis is crucial for purity and yield |

| 2 | Reduction of ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate to this compound | Room temperature to mild heating, often in methanol solvent | Sodium borohydride (NaBH₄) as reducing agent | NaBH₄ selectively reduces ester to alcohol without affecting thiadiazole ring or chlorine substituent |

$$

\text{Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate} \xrightarrow[\text{MeOH}]{\text{NaBH}_4} \text{this compound}

$$

Reaction Conditions and Optimization

- Solvent: Methanol is preferred due to its compatibility with NaBH₄ and solubility for both reactants and products.

- Temperature: The reduction is typically carried out at ambient temperature or slightly elevated temperatures to ensure complete conversion.

- Reaction Time: Several hours may be required for full reduction, monitored by Thin Layer Chromatography (TLC) or other analytical techniques.

- Workup: After completion, the reaction mixture is quenched with water, and the product is extracted, purified by recrystallization or chromatography.

Characterization and Confirmation

The product this compound is characterized by:

- Nuclear Magnetic Resonance (NMR): Proton NMR shows characteristic signals for the methanol group (CH₂OH), and the thiadiazole ring protons.

- Mass Spectrometry (MS): Confirms molecular weight (150.59 g/mol) and molecular formula C₃H₃ClN₂OS.

- Infrared Spectroscopy (IR): Presence of hydroxyl (OH) stretching bands and C–Cl vibrations.

- Purity: Verified by chromatographic methods and melting point analysis.

Comparative Table of Preparation Methods

| Method | Starting Material | Reducing Agent | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|---|

| Reduction of ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate | Ethyl ester derivative | Sodium borohydride (NaBH₄) | Methanol | Room temp to mild heat | High (typically >70%) | Selective reduction; mild conditions preserve ring and halogen |

| Alternative (less common) | Not well-documented | Other hydrides (e.g., LiAlH₄) | Ether solvents | Low temperature | Variable | More reactive, requires careful handling |

Research Findings and Notes

- The reduction method using sodium borohydride is preferred for its selectivity, mildness, and operational simplicity .

- No significant side reactions are reported under these conditions, preserving the chlorine substituent critical for further functionalization.

- The compound is mainly synthesized for research use, with potential applications in pharmaceutical intermediates and organic synthesis.

- Safety protocols recommend standard laboratory precautions due to the chemical nature of the reagents and products.

Q & A

Basic: What are the common synthetic routes for 5-Chloro-1,3,4-thiadiazole-2-methanol?

Answer:

The synthesis typically involves cyclization or functionalization of thiadiazole precursors. For example:

- Cyclization with acyl chlorides : Reacting 5-(substituted-phenyl)-1,3,4-oxadiazole-2-thione with acetyl chloride in glacial acetic acid under reflux (40–60 minutes), followed by precipitation in cold water and purification via thin-layer chromatography (TLC) using methanol:chloroform (1:9) .

- Metal complexation : Adding thiadiazole derivatives to metal salts (e.g., CuCl₂·2H₂O) in ethanol, refluxing for 3 hours, and filtering the precipitated complexes .

- Alkylation : Reacting thiadiazole-thiols with bromoalkanes in propan-2-ol under reflux, followed by recrystallization from methanol .

Advanced: How can computational methods like molecular docking be applied to study the bioactivity of thiadiazole derivatives?

Answer:

Molecular docking predicts interactions between thiadiazole derivatives and biological targets (e.g., enzymes). For instance:

- Target identification : Docking studies on 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazol-2-yl)thio)methyl)-1,2,4-triazol-3-yl)thio)ethanoic acid derivatives revealed potential binding affinities for cancer-related proteins, guiding further in vitro validation .

- Mechanistic insights : Simulations can model how structural modifications (e.g., chloro-substituents) enhance binding to bacterial DNA gyrase, explaining antibacterial activity .

Basic: What characterization techniques are essential for confirming the structure of this compound?

Answer:

Key methods include:

- Spectroscopy :

- Chromatography : TLC with methanol:chloroform (2:8) confirms purity .

- Mass spectrometry : EI-MS provides molecular ion peaks (e.g., m/z 305 [M+1] for thiadiazole-thiol derivatives) .

Advanced: What strategies are effective in resolving contradictory data regarding the reactivity of this compound in different solvents?

Answer:

Contradictions in solvent-dependent reactivity can be addressed by:

- Systematic solvent screening : Testing polar (e.g., DMF) vs. non-polar solvents to assess reaction rates and yields .

- Kinetic studies : Monitoring reaction progress via HPLC or NMR to identify solvent effects on intermediate stability .

- Computational modeling : Calculating solvation energies and transition states to explain solvent-specific pathways .

Basic: How is the purity of synthesized this compound typically assessed?

Answer:

Purity is validated using:

- Melting point analysis : Sharp melting ranges (e.g., 78–79°C) indicate homogeneity .

- TLC : Spotting on silica plates with methanol:chloroform (1:9) and visualizing under UV .

- Elemental analysis : Matching calculated vs. observed C, H, N, S percentages (e.g., C: 47.35%, S: 31.60%) .

Advanced: What are the mechanistic insights into the antibacterial activity of this compound derivatives?

Answer:

Bioactivity often stems from:

- Metal coordination : Copper(II) complexes of thiadiazole-thiols disrupt bacterial membranes via redox cycling .

- Enzyme inhibition : Derivatives like 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thione inhibit β-lactamase by covalent binding to active-site serine residues .

- Structure-activity relationships (SAR) : Chloro-substituents enhance lipophilicity, improving penetration into Gram-negative bacteria .

Basic: What are the optimal conditions for acylating this compound to form ester derivatives?

Answer:

Acylation is achieved by:

- Reagent selection : Acetyl chloride (2 mmol) in DMF at 0°C, stirred for 8 hours .

- Workup : Precipitation in cold water, followed by recrystallization from ethanol .

- Catalysis : Triethylamine (1.4 ml) as a base to neutralize HCl byproducts .

Advanced: How can regioselectivity challenges be addressed in the functionalization of the thiadiazole ring?

Answer:

Regioselectivity is controlled via:

- Directing groups : Electron-withdrawing substituents (e.g., Cl) direct electrophilic attacks to the 2-position .

- Protecting strategies : Temporarily masking reactive sites (e.g., thiol groups with benzyl bromide) prior to functionalization .

- Microwave-assisted synthesis : Accelerating reactions to favor kinetic over thermodynamic products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。